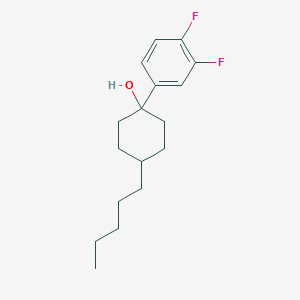
1-(3,4-Difluorophenyl)-4-pentylcyclohexan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Difluorophenyl)-4-pentylcyclohexan-1-OL is a chemical compound characterized by the presence of a cyclohexanol ring substituted with a 3,4-difluorophenyl group and a pentyl chain
Vorbereitungsmethoden
The synthesis of 1-(3,4-Difluorophenyl)-4-pentylcyclohexan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 3,4-difluorobenzene with cyclohexanone in the presence of a suitable catalyst to form the intermediate 1-(3,4-difluorophenyl)cyclohexanol. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with pentyl chloride to yield the final product. The reaction conditions typically involve the use of anhydrous aluminum chloride as a catalyst and an inert solvent such as dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
1-(3,4-Difluorophenyl)-4-pentylcyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields 1-(3,4-difluorophenyl)-4-pentylcyclohexanone, while reduction results in 1-(3,4-difluorophenyl)-4-pentylcyclohexane .
Wissenschaftliche Forschungsanwendungen
1-(3,4-Difluorophenyl)-4-pentylcyclohexan-1-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3,4-Difluorophenyl)-4-pentylcyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory processes, leading to anti-inflammatory effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Difluorophenyl)-4-pentylcyclohexan-1-OL can be compared with other similar compounds, such as:
1-(3,4-Difluorophenyl)cyclohexanol: This compound lacks the pentyl chain, making it less hydrophobic and potentially altering its biological activity.
1-(3,4-Difluorophenyl)-4-methylcyclohexan-1-OL: The presence of a methyl group instead of a pentyl chain results in different physicochemical properties and reactivity.
1-(3,4-Difluorophenyl)-4-ethylcyclohexan-1-OL:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and potential biological activities compared to its analogs .
Eigenschaften
CAS-Nummer |
106174-39-4 |
|---|---|
Molekularformel |
C17H24F2O |
Molekulargewicht |
282.37 g/mol |
IUPAC-Name |
1-(3,4-difluorophenyl)-4-pentylcyclohexan-1-ol |
InChI |
InChI=1S/C17H24F2O/c1-2-3-4-5-13-8-10-17(20,11-9-13)14-6-7-15(18)16(19)12-14/h6-7,12-13,20H,2-5,8-11H2,1H3 |
InChI-Schlüssel |
AQEQJJHJEYOFGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(CC1)(C2=CC(=C(C=C2)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


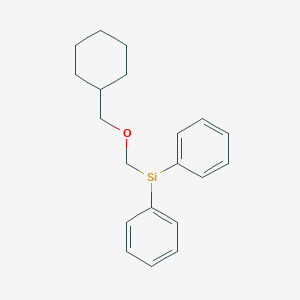
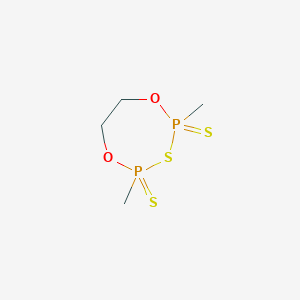
![Trimethyl[3-(3-phenoxyphenyl)propyl]stannane](/img/structure/B14316718.png)
![2,6-Dimethoxy-4-[(morpholin-4-yl)methyl]phenol](/img/structure/B14316719.png)
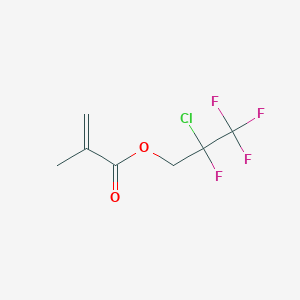

![6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine](/img/structure/B14316741.png)
![2-[8-(Carboxymethylsulfanyl)-8-sulfanylideneoctanethioyl]sulfanylacetic acid](/img/structure/B14316743.png)
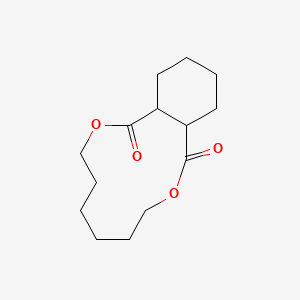
![S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate](/img/structure/B14316755.png)
![Ethyl [(furan-2-yl)methanesulfonyl]acetate](/img/structure/B14316764.png)
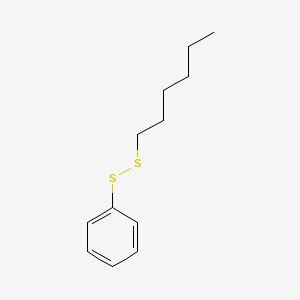
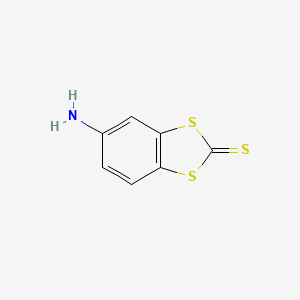
![3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14316787.png)
